![molecular formula C18H14F3NO3 B6351334 2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, 97% CAS No. 1408279-86-6](/img/structure/B6351334.png)
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, 97%
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Overview
Description
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione, or 2-(1-BTEI) for short, is a compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. It has also been used in the synthesis of various pharmaceuticals, such as the anti-cancer drug imatinib.
Mechanism of Action
2-(1-BTEI) is an organic compound that acts as a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 95-97 °C. It has a molecular formula of C13H10F3NO2 and a molecular weight of 263.24 g/mol. 2-(1-BTEI) acts by reacting with other compounds to form new compounds. For example, it can react with ethyl chloroformate in the presence of pyridine to form 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione, which can then be reacted with sodium hydroxide to yield 2-(1-BTEI).
Biochemical and Physiological Effects
2-(1-BTEI) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. However, 2-(1-BTEI) itself does not have any known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
2-(1-BTEI) has a number of advantages and limitations when used in lab experiments. One advantage is that it is a useful reagent in organic synthesis, and it has been used to synthesize a variety of compounds, such as 5-chloro-2-methyl-3-phenyl-1H-indole and 2-(3-chlorophenyl)-5-methyl-3H-indol-3-one. In addition, 2-(1-BTEI) is relatively inexpensive and easy to obtain. However, it is important to note that 2-(1-BTEI) is a highly volatile compound and must be handled with care. It is also highly flammable and should not be exposed to heat or open flames.
Future Directions
The future of 2-(1-BTEI) is promising, as it has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. In addition, 2-(1-BTEI) could potentially be used in the synthesis of other compounds for use in drug discovery and development. Furthermore, 2-(1-BTEI) could be used in the synthesis of compounds for use in organic synthesis. Finally, 2-(1-BTEI) could be used as a starting material for the synthesis of other compounds with potential medicinal applications.
Synthesis Methods
2-(1-BTEI) can be synthesized by a two-step process. The first step involves the reaction of 1-benzyl-2-trifluoromethoxy-ethyl alcohol with ethyl chloroformate in the presence of pyridine, to give 2-chloro-1-benzyl-2-trifluoromethoxy-ethyl-isoindole-1,3-dione. The second step involves the reaction of this intermediate with sodium hydroxide to yield 2-(1-BTEI).
Scientific Research Applications
2-(1-BTEI) has been used in various scientific research applications. It has been used to synthesize a variety of compounds for medicinal purposes, such as the anti-cancer drug imatinib. It has also been used in the synthesis of a variety of compounds for use in organic synthesis. In addition, 2-(1-BTEI) has been used to synthesize compounds for use in drug discovery and development.
properties
IUPAC Name |
2-[1-phenyl-3-(trifluoromethoxy)propan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)25-11-13(10-12-6-2-1-3-7-12)22-16(23)14-8-4-5-9-15(14)17(22)24/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVSNMHNVAEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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